molecular formula C7H6BrNO2 B1593167 Methyl 4-bromopyridine-3-carboxylate CAS No. 1043419-29-9

Methyl 4-bromopyridine-3-carboxylate

Cat. No. B1593167
M. Wt: 216.03 g/mol
InChI Key: SZPKROSXWRBYQI-UHFFFAOYSA-N
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Description

“Methyl 4-bromopyridine-3-carboxylate” is a chemical compound with the CAS Number: 1043419-29-9. It has a molecular weight of 216.03 . It is a pale-yellow to yellow-brown solid .


Synthesis Analysis

While specific synthesis methods for “Methyl 4-bromopyridine-3-carboxylate” were not found, a related compound, “Methyl 3-fluoropyridine-4-carboxylate”, has been synthesized via nucleophilic aromatic substitution . The nitro group of methyl 3-nitropyridine-4-carboxylate was successfully replaced by a fluoride anion .


Molecular Structure Analysis

The molecular structure of “Methyl 4-bromopyridine-3-carboxylate” is represented by the linear formula C7H6BrNO2 . The InChI code for this compound is 1S/C7H6BrNO2/c1-11-7(10)5-4-9-3-2-6(5)8/h2-4H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-bromopyridine-3-carboxylate” were not found, a study on the bromination of 5-Methylpyridine-2,3-dicarboxylic Acid Dimethyl Ester, a related compound, revealed that the bromination reaction was a typical reaction initiated by free radicals .


Physical And Chemical Properties Analysis

“Methyl 4-bromopyridine-3-carboxylate” is a pale-yellow to yellow-brown solid . It is stored at room temperature .

Scientific Research Applications

Electrocatalytic Carboxylation

A novel electrochemical procedure utilizes Methyl 4-bromopyridine-3-carboxylate derivatives for the electrocatalytic carboxylation with CO2 in ionic liquids, yielding 6-aminonicotinic acid with high selectivity and yield. This method offers a green alternative by avoiding toxic solvents and additional catalysts, highlighting the compound's role in sustainable chemistry practices (Feng et al., 2010).

Antimicrobial Activity

The synthesis of Methyl 4-bromopyridine-3-carboxylate derivatives has been explored for their potential antimicrobial activities. Notably, some derivatives have shown promising in vitro antimicrobial activity, indicating the compound's significance in developing new antimicrobial agents (Nagashree et al., 2013).

Ligand Synthesis for Complexation

The functionalization of Methyl 4-bromopyridine-3-carboxylate to synthesize various ligands demonstrates its utility in coordination chemistry. These ligands are particularly suited for the complexation of lanthanide(III) cations, essential for material science and catalysis applications (Charbonnière et al., 2001).

Palladium-Catalyzed Reactions

The compound's derivatives have been utilized in palladium-catalyzed aminocarbonylation reactions, showing exceptional reactivity and yielding valuable carboxamides and aminocarbonylation products. This application underscores its role in facilitating complex organic synthesis and drug development processes (Takács et al., 2012).

Suzuki Cross-Coupling Reactions

Methyl 4-bromopyridine-3-carboxylate serves as a starting material in Suzuki cross-coupling reactions, leading to the synthesis of novel pyridine derivatives. These derivatives have been studied for their quantum mechanical properties and potential biological activities, illustrating the compound's contribution to both theoretical and practical aspects of chemistry (Ahmad et al., 2017).

Safety And Hazards

“Methyl 4-bromopyridine-3-carboxylate” has been classified as potentially harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “Methyl 4-bromopyridine-3-carboxylate” were not found, the compound could potentially be used in the synthesis of pharmaceuticals and agrochemicals .

properties

IUPAC Name

methyl 4-bromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7(10)5-4-9-3-2-6(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPKROSXWRBYQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634102
Record name Methyl 4-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromopyridine-3-carboxylate

CAS RN

1043419-29-9
Record name Methyl 4-bromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 4-BROMOPYRIDINE-3-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-bromonicotinic acid (16.8 g, 83.2 mmol, 1.0 eq.) in DCM (250 mL) at 0° C. was added DMAP (1.0 g, 8.2 mmol, 0.1 eq.). MeOH (2.7 g, 83.7 mmol, 1.0 eq.) was added dropwise with stirring at 0° C. EDC (16.8 g, 87.6 mmol, 1.1 eq.) was then added. The resulting solution was stirred for 3 hours at 0° C. The reaction was then quenched with water (100 mL). The resulting solution was extracted with DCM. The organic layer was washed with saturated aqueous NaCl (3×100 mL), dried over anhydrous Na2SO4 and concentrated under vacuum to yield 4-bromonicotinic acid methyl ester (8.2 g) as a yellow oil.
Quantity
16.8 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
16.8 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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